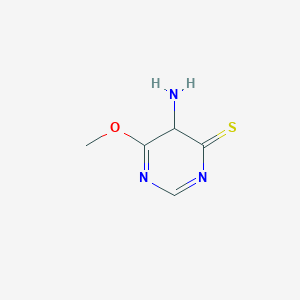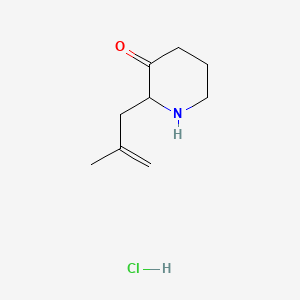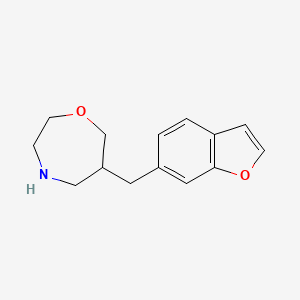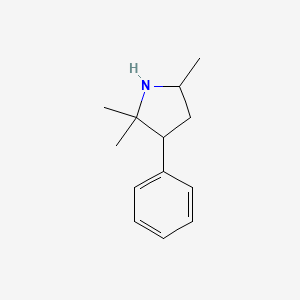![molecular formula C13H8ClNO4S B12314386 5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)
5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid is an organic compound with the molecular formula C13H8ClNO4S It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a nitrobenzoic acid moiety
准备方法
合成路线及反应条件
5-[(4-氯苯基)硫代]-2-硝基苯甲酸的合成通常涉及以下步骤:
苯甲酸的硝化: 起始原料苯甲酸使用浓硫酸和硝酸的混合物硝化,生成2-硝基苯甲酸。
4-氯苯基硫代基团的形成: 4-氯硫酚通过使4-氯苯磺酰氯与还原剂(如锌)在盐酸存在下反应合成。
偶联反应: 然后使用偶联剂(如二环己基碳二亚胺(DCC))在碱(如三乙胺)存在下,将4-氯苯基硫代基团与2-硝基苯甲酸偶联。
工业生产方法
5-[(4-氯苯基)硫代]-2-硝基苯甲酸的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。
化学反应分析
反应类型
氧化: 硫代基团可以使用氧化剂(如过氧化氢或间氯过氧苯甲酸)氧化为亚砜或砜。
还原: 硝基可以使用还原剂(如氯化亚锡或铁粉)在盐酸存在下还原为氨基。
取代: 氯苯基基团可以进行亲核取代反应,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 氯化亚锡,铁粉,盐酸。
取代: 胺,硫醇,碱(如氢氧化钠)。
主要生成物
氧化: 亚砜,砜衍生物。
还原: 氨基苯甲酸衍生物。
取代: 根据所用亲核试剂的不同,各种取代的苯甲酸衍生物。
科学研究应用
5-[(4-氯苯基)硫代]-2-硝基苯甲酸具有多种科学研究应用:
药物化学: 它用作具有潜在抗炎和抗菌特性的药物化合物的合成中间体。
材料科学: 该化合物可用于开发具有特定电子和光学特性的新型材料。
生物学研究: 它用作生化测定中的探针,以研究酶活性及蛋白质相互作用。
工业应用: 该化合物用于合成染料、颜料和其他特种化学品。
5. 作用机理
5-[(4-氯苯基)硫代]-2-硝基苯甲酸的作用机理涉及其与特定分子靶标(如酶或受体)的相互作用。硝基可以被还原形成反应性中间体,这些中间体与生物大分子相互作用,导致各种生化效应。硫代基团也可以与蛋白质中的硫醇基团形成共价键,影响其功能和活性。
作用机制
The mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function and activity.
相似化合物的比较
类似化合物
4-氯苯基硫代苯甲酸: 缺少硝基,导致不同的反应性和应用。
2-硝基苯甲酸: 缺少氯苯基硫代基团,导致不同的化学性质和用途。
4-氯苯甲酸: 缺少硝基和硫代基团,使其在化学反应中的用途较少。
独特性
5-[(4-氯苯基)硫代]-2-硝基苯甲酸的独特之处在于它同时具有硝基和氯苯基硫代基团,这赋予了它独特的化学反应性和潜在应用。这些官能团的组合使它能够进行多种化学转化,并使其在各种研究和工业环境中具有价值。
属性
分子式 |
C13H8ClNO4S |
|---|---|
分子量 |
309.73 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)sulfanyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C13H8ClNO4S/c14-8-1-3-9(4-2-8)20-10-5-6-12(15(18)19)11(7-10)13(16)17/h1-7H,(H,16,17) |
InChI 键 |
QIDVMNUHAQPBDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1SC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)


![tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)
![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)


![(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314343.png)
![(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)




